molecular formula C25H20N4O4 B14939537 Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate

Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate

Cat. No.: B14939537
M. Wt: 440.4 g/mol
InChI Key: PNDZCEGABCLRIL-UHFFFAOYSA-N
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Description

Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines.

Preparation Methods

The synthesis of Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like pyridine and catalysts such as Lewis acids to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of high-throughput screening techniques and automated synthesis platforms .

Chemical Reactions Analysis

Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include hydroxylated, oxidized, and substituted derivatives, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the transition from the G1 to S phase of the cell cycle .

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 11-[(2-methoxyphenyl)methyl]-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate

InChI

InChI=1S/C25H20N4O4/c1-32-21-11-7-6-10-17(21)14-28-15-20(25(31)33-2)22-19(24(28)30)12-26-23-18(13-27-29(22)23)16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3

InChI Key

PNDZCEGABCLRIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C3=C(C2=O)C=NC4=C(C=NN34)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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